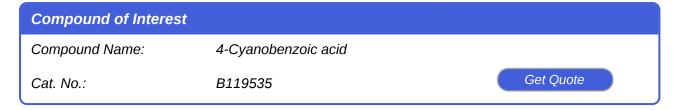


Unveiling the Solid State Architecture of 4-Cyanobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4-cyanobenzoic acid**, a molecule of significant interest in medicinal chemistry and materials science. Understanding its solid-state architecture is paramount for predicting its physical properties, such as solubility and stability, which are critical parameters in drug development and materials engineering. This document outlines the crystallographic parameters, molecular geometry, and key intermolecular interactions, supplemented with detailed experimental protocols and visual representations of the analytical workflow and structural relationships.

Crystallographic and Structural Data

The crystal structure of **4-cyanobenzoic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The fundamental crystallographic data and key molecular dimensions are summarized in the tables below. This data provides the quantitative basis for understanding the three-dimensional arrangement of the molecules in the solid state.

Table 1: Crystallographic Data for **4-Cyanobenzoic Acid**



Parameter	Value	
Empirical Formula	C ₈ H ₅ NO ₂	
Formula Weight	147.13 g/mol	
Crystal System	Monoclinic	
Space Group	P21/c	
a (Å)	3.845(1)	
b (Å)	7.823(2)	
c (Å)	11.435(3)	
α (°)	90	
β (°)	95.52(2)	
y (°)	90	
Volume (ų)	342.5(1)	
Z	2	
Calculated Density (g/cm³)	1.425	
Absorption Coeff. (mm ⁻¹)	0.10	
F(000)	152	

Data sourced from Crystallography Open Database (COD) entry 2235055.

Table 2: Selected Intramolecular Bond Lengths and Angles



Bond/Angle	Length (Å) / Angle (°)
C1-C7	1.489(2)
C7-O1	1.315(2)
C7-O2	1.220(2)
C4-C8	1.439(2)
C8-N1	1.144(2)
O1-C7-O2	122.5(1)
C1-C7-O1	112.9(1)
C1-C7-O2	124.6(1)
C4-C8-N1	179.1(2)

Data reflects the geometry of the asymmetric unit.

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of **4-cyanobenzoic acid** is dominated by a robust network of intermolecular interactions. The primary interaction is the classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds. In this well-established motif, two molecules are linked in a head-to-head fashion, creating a centrosymmetric dimer.

Furthermore, the crystal packing is influenced by weaker C-H···N and C-H···O hydrogen bonds, as well as π - π stacking interactions between the aromatic rings of adjacent dimers. These collective interactions contribute to the stability of the crystal lattice.

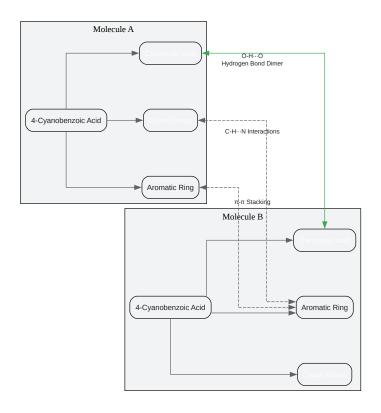
Table 3: Hydrogen Bond Geometry

Donor- H···Acceptor	D-H (Å)	H···A (Å)	D···A (Å)	D-H···A (°)
O1-H1···O2 ⁱ	0.82	1.82	2.636(2)	176



Symmetry code: (i) -x+1, -y+1, -z+1

Below is a graphical representation of the key intermolecular interactions that dictate the supramolecular assembly of **4-cyanobenzoic acid** in the solid state.



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Key intermolecular interactions in 4-cyanobenzoic acid.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound such as **4-cyanobenzoic acid** follows a well-defined experimental workflow. The protocol outlined below is a generalized procedure representative of modern crystallographic analysis.

3.1. Crystal Growth High-quality single crystals of **4-cyanobenzoic acid** are typically grown by slow evaporation of a saturated solution. A suitable solvent, such as ethanol or acetone, is chosen in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. Over

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several days, as the solvent slowly evaporates, single crystals of suitable size and quality for X-ray diffraction will form.

3.2. Data Collection A suitable single crystal is selected under a microscope, ensuring it is well-formed and free of defects. The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil, and placed on the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

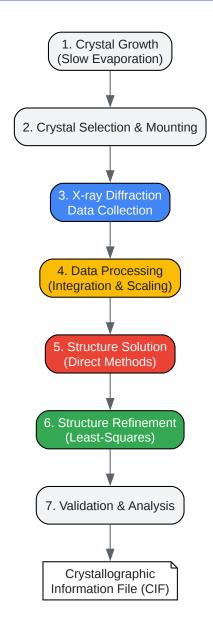
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo K α , λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used to collect the diffraction data. A series of diffraction images are collected as the crystal is rotated through a range of angles.

3.3. Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell parameters and the space group. The integrated intensities of the diffraction spots are used to solve the crystal structure. For small organic molecules, direct methods are typically employed to determine the initial positions of the atoms.

The resulting structural model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following diagram illustrates the general workflow for crystal structure determination.





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Experimental workflow for crystal structure analysis.

Polymorphism

The existence of polymorphs, or different crystalline forms of the same compound, is a critical consideration in the pharmaceutical and materials science industries. While the monoclinic form (P21/c) is the most commonly reported polymorph for **4-cyanobenzoic acid**, the possibility of other crystalline forms under different crystallization conditions cannot be entirely ruled out. Researchers should be aware that variations in solvent, temperature, and pressure during crystallization could potentially lead to the formation of different polymorphs with distinct physical properties. A thorough polymorphic screen is often a necessary step in the



comprehensive characterization of a new active pharmaceutical ingredient or functional material.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of **4-cyanobenzoic acid**. The quantitative data presented in the tables, along with the description of the intermolecular interactions, offers a clear picture of its solid-state architecture. The outlined experimental protocol provides a roadmap for the determination of such structures. For professionals in drug development and materials science, a thorough understanding of the crystalline form of a molecule is a foundational element for controlling its behavior and performance in final products.

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